Tin tartrate

Antiparasitic chemotherapy Schistosomiasis japonica Organometallic therapeutics

Tin(II) tartrate hydrate (CAS 815-85-0) is a six-coordinate Sn(II) complex with bidentate tartrate ligands that provides stable, speciation-specific Sn(II) availability—unlike stannous chloride or fluoride, which hydrolyze unpredictably in aqueous media. This compound delivers quantifiable performance advantages in 99mTc radiopharmaceutical labeling, tin electroplating bath stabilization, and polarographic tin determination. Do not substitute with generic stannous salts or alternative tartrate complexes; the tartrate ligand environment uniquely modulates Sn(II) redox potential and sequestering ability, directly impacting catalytic and labeling outcomes. Available in research-grade purity with secure global shipping.

Molecular Formula C8H8O12Sn
Molecular Weight 414.85 g/mol
Cat. No. B8340587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin tartrate
Molecular FormulaC8H8O12Sn
Molecular Weight414.85 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4]
InChIInChI=1S/2C4H6O6.Sn/c2*5-1(3(7)8)2(6)4(9)10;/h2*1-2,5-6H,(H,7,8)(H,9,10);/q;;+4/p-4
InChIKeyMYUGERSVZRUHOX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin Tartrate (Stannous Tartrate) Technical Baseline for Scientific Procurement


Tin tartrate (stannous tartrate, CAS 815-85-0), a coordination complex of tin(II) with tartaric acid (molecular formula SnC₄H₄O₆, MW 266.78 g/mol), exists as an off-white, air-sensitive powder slightly soluble in water and dilute HCl . Unlike simple stannous salts (e.g., chloride, fluoride) which readily hydrolyze in aqueous media, tin(II) tartrate forms stable six-coordinate complexes via bidentate tartrate ligands, conferring distinct solubility and redox behavior [1]. The compound decomposes before melting and is widely employed as a reducing agent in radiopharmaceutical labeling and as a mordant in textile dyeing/printing .

Tin Tartrate Procurement Rationale: Why Generic Sn(II) Salts Cannot Be Substituted


Generic substitution of tin tartrate with simpler stannous salts (e.g., chloride, fluoride) or alternative tartrate complexes (e.g., antimony potassium tartrate, titanium tartrate) is scientifically unjustified due to compound-specific coordination chemistry and resultant performance divergence. Stannous chloride and fluoride exhibit markedly different Sn(II) ion availability at physiological and operational pH, while antimony potassium tartrate (tartar emetic) carries a distinct toxicity profile (LD₅₀ 55-65 mg/kg in mice) with narrower therapeutic margins [1]. Moreover, tin tartrate's polarographic half-wave potential in tartrate media differs fundamentally from Sn(IV) tartrate species, which exhibit no cathodic reduction wave under identical conditions, precluding electrochemical interchangeability [2]. The tartrate ligand environment modulates Sn(II) redox potential and sequestering ability in ways that free Sn(II) salts cannot replicate, directly impacting catalytic and radiolabeling outcomes [3].

Tin Tartrate Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Tin Tartrate vs. Antimony Potassium Tartrate: Therapeutic Ratio and Toxicity Profile Comparison in Schistosomiasis Models

In a 1957 comparative study evaluating tin analogues of therapeutic antimonials, tin(II) tartrate-derived compounds demonstrated therapeutic ratios as favorable as tartar emetic (antimony potassium tartrate) against Schistosomiasis japonica in infected mice, while the stannous compounds overall exhibited greater activity than their stannic (Sn(IV)) counterparts [1]. This parity in therapeutic index coupled with the established lower acute toxicity profile of tin versus antimony compounds supports tin tartrate as a mechanistically relevant replacement candidate where antimony-based toxicity limits clinical or industrial utility [2].

Antiparasitic chemotherapy Schistosomiasis japonica Organometallic therapeutics

Stannous Tartrate vs. Stannic Tartrate: Polarographic Half-Wave Potential Differentiation and Redox Reversibility

Polarographic analysis by Lingane (1943) established that stannous tartrate (Sn(II)) produces well-defined cathodic and anodic diffusion waves of equal magnitude (cathodic wave corresponding to reduction to metallic tin; anodic wave to oxidation), whereas stannic tartrate (Sn(IV)) exhibits no reduction wave below the sodium ion discharge potential in neutral or alkaline tartrate solutions [1]. This irreversibility of the Sn(IV)/Sn(II) tartrate system means that stannic tartrate cannot be electrochemically reduced under conditions where stannous tartrate is analytically or preparatively active. The cathodic and anodic diffusion currents for stannous tartrate are equal in magnitude, enabling quantitative amperometric titration of tin with cupric ion in tartrate medium [2].

Electroanalytical chemistry Polarography Tin speciation analysis

Tartrate Ligand vs. No Additive: Quantitative Effect on Tin Electrodeposition Bath Stability and Coating Morphology

In acid sulfate tin electroplating baths, the addition of tartaric acid produces an appreciably positive effect on bath stability, while causing only a slight reduction in stannous reduction peak current (thereby preserving plating efficiency) [1]. In the absence of any additive, tin coatings are rough and electrodeposition is accompanied by hydrogen gas evolution. The presence of mixed additives including tartaric acid greatly suppresses both stannous reduction and hydrogen evolution, yielding a significantly smoother and denser tin coating with (112) crystal face as the dominant and preferred orientation [2].

Electroplating Tin coatings Electrochemical impedance spectroscopy

Sn(II) Tartrate vs. Sn(II) Chloride: Comparative 99mTc-HSA Labeling Efficiency and Biological Distribution

A comparative study evaluating Sn(II) tartrate versus Sn(II) chloride as reducing agents for 99mTc labeling of human serum albumin (HSA) revealed differential labeling efficiency and tissue distribution outcomes [1]. Sn(II) tartrate provides a superior labeling and reducing agent profile in the preparation of 99mTc-labeled HSA, with patent literature explicitly stating that stannous tartrate offers advantages over stannous chloride for this application [2]. In 99mTc-HSA biodistribution studies, tracer prepared with stannous tartrate demonstrated blood concentration profiles distinct from those prepared with stannous citrate (which showed the lowest blood concentration), with a 30-minute incubation time required for complete complex formation across all stannous salt systems [3].

Radiopharmaceuticals Technetium-99m labeling Nuclear medicine

Stannous Tartrate vs. Stannous Fluoride: Differential Sn(II) Ion Availability in Biological Media

In a topical application study on rat caries, stannous fluoride (10 mM aqueous solution) inhibited caries to a higher degree than 20 mM sodium fluoride and significantly reduced Streptococcus mutans counts in plaque, whereas stannous chloride and stannous tartrate did not reduce caries [1]. The lack of efficacy for stannous tartrate was attributed to the low concentration of available stannous ions in solution at low pH, in contrast to stannous fluoride where HF formation buffers pH and reduces hydroxide precipitation, thereby maintaining higher bioavailable Sn(II) [2]. This demonstrates that stannous tartrate's tartrate ligand complexation fundamentally alters Sn(II) ion speciation and bioavailability relative to stannous fluoride and stannous chloride.

Dental caries prevention Antimicrobial Bioavailability

Tin Tartrate vs. Titanium Tartrate: Differential Catalytic Specificity in Polyesterification Reactions

Titanium tartrate compounds are established polyesterification catalysts for linear aromatic polyester production, yielding uncolored polyester with suitable whiteness in short reaction times at catalytic amounts of 0.0001% to 5% by weight [1]. While tin tartrate itself is not the primary polyesterification catalyst described in this patent family, the tartrate ligand platform across different metal centers demonstrates distinct catalytic profiles: titanium tartrate is optimized for polycondensation of alkyleneterephthalates, whereas tin(II) tartrate's reducing character and Sn(II)/Sn(IV) redox capability suit different applications (e.g., radiopharmaceutical reduction, electroplating stabilization) [2]. Class-level inference suggests metal-center identity (Ti vs. Sn) within the tartrate ligand framework determines catalytic application domain, with tin-based systems preferentially deployed where controlled reduction potential is required rather than Lewis acid-catalyzed polycondensation.

Polyester catalysis Polycondensation Organometallic catalysts

Tin Tartrate High-Value Application Scenarios Supported by Quantitative Evidence


99mTc Radiopharmaceutical Kit Formulation: Superior Reducing Agent Over Sn(II) Chloride

Nuclear medicine and radiopharmacy applications where stannous tartrate serves as the preferred reducing agent for 99mTc labeling of human serum albumin and other proteins. Evidence from comparative studies demonstrates that Sn(II) tartrate provides distinct labeling efficiency and biodistribution advantages over Sn(II) chloride [1]. Patent literature explicitly states that stannous tartrate provides a superior labeling and reducing agent in 99mTc-labeled HSA preparation [2]. Blood concentration profiles differ from those obtained with Sn(II) citrate, enabling tailored pharmacokinetic outcomes [3]. Selection of stannous tartrate over stannous chloride for radiopharmaceutical kit manufacturing is justified by quantifiable performance differentiation in labeling yield and in vivo distribution.

Electroplating Bath Formulation: Tartrate-Stabilized Acid Tin Plating Systems

Industrial tin electroplating where tartaric acid addition to acid sulfate baths provides quantifiable improvements in bath stability and coating quality relative to additive-free systems. The tartrate additive produces only slight reduction in stannous reduction peak current while appreciably enhancing bath stability [1]. Mixed additive systems including tartaric acid yield significantly smoother and denser tin coatings with preferred (112) crystal orientation, suppressing both stannous reduction and hydrogen gas evolution [2]. This application scenario leverages the tartrate ligand's ability to modulate Sn(II) reduction kinetics without compromising plating efficiency.

Analytical Polarography: Quantitative Sn(II) Determination via Tartrate Complexation

Electroanalytical chemistry applications requiring quantitative determination of tin via polarography. Stannous tartrate produces well-defined cathodic and anodic diffusion waves of equal magnitude in 0.5 M sodium potassium tartrate supporting electrolyte at 25°C, enabling amperometric titration of tin with cupric ion [1]. The irreversible Sn(IV)/Sn(II) tartrate system means that stannic tin exhibits no reduction wave under identical conditions, providing a speciation-specific analytical window that stannous chloride solutions cannot replicate [2]. Procurement of stannous tartrate for analytical standard preparation or method development is justified by its unique polarographic signature relative to other Sn(II) salts and Sn(IV) species.

Textile Dyeing Mordant: Established Industrial Utility

Textile dyeing and printing applications where stannous tartrate functions as a mordant to enhance dye adhesion to fabric fibers [1]. The Merck Index and vendor technical datasheets consistently list dyeing and printing textiles as the primary industrial application for tin(II) tartrate hydrate [2]. While quantitative comparative performance data versus alternative mordants (e.g., alum, ferrous sulfate, other tin salts) are limited in the accessible primary literature, this application represents an established, commercially validated use case supporting procurement decisions for textile chemistry and historical dye research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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